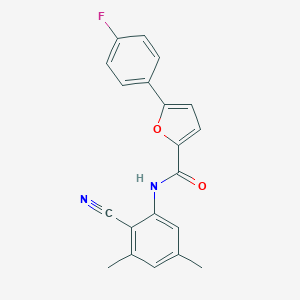
N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” is a synthetic organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. The presence of cyano, dimethylphenyl, and fluorophenyl groups in the molecule suggests potential biological activity and utility in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.
Attachment of the dimethylphenyl and fluorophenyl groups: These groups can be introduced through Friedel-Crafts acylation or alkylation reactions.
Amidation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an acid chloride or anhydride.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反应分析
Types of Reactions
“N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The cyano and fluorophenyl groups could play a role in binding to molecular targets, while the furan ring might influence the compound’s overall stability and reactivity.
相似化合物的比较
Similar Compounds
N-(2-cyano-3,5-dimethylphenyl)-5-phenyl-2-furamide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
N-(2-cyano-3,5-dimethylphenyl)-5-(4-chlorophenyl)-2-furamide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
N-(2-cyano-3,5-dimethylphenyl)-5-(4-methylphenyl)-2-furamide: The presence of a methyl group instead of fluorine could influence its interactions with molecular targets.
Uniqueness
The presence of the fluorophenyl group in “N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide” might confer unique properties, such as increased lipophilicity, enhanced binding affinity to certain targets, and altered metabolic stability compared to similar compounds.
属性
分子式 |
C20H15FN2O2 |
|---|---|
分子量 |
334.3g/mol |
IUPAC 名称 |
N-(2-cyano-3,5-dimethylphenyl)-5-(4-fluorophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C20H15FN2O2/c1-12-9-13(2)16(11-22)17(10-12)23-20(24)19-8-7-18(25-19)14-3-5-15(21)6-4-14/h3-10H,1-2H3,(H,23,24) |
InChI 键 |
HUFVTNYUOWEQHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C#N)C |
规范 SMILES |
CC1=CC(=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)F)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]-3,4-dimethoxybenzamide](/img/structure/B496661.png)
![2-Ethoxy-5-[(3-fluoro-2-methylphenyl)sulfamoyl]benzamide](/img/structure/B496664.png)
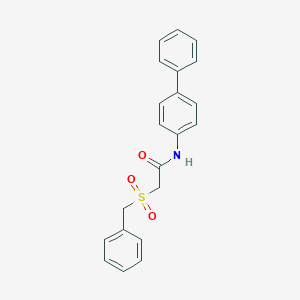
![N-[2-[(2,5-dimethylphenyl)carbamoyl]phenyl]-2,3,4-trimethoxybenzamide](/img/structure/B496668.png)
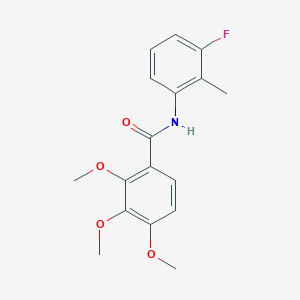
![2,3,4-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B496670.png)
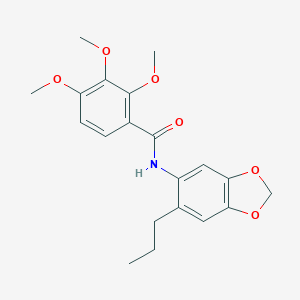
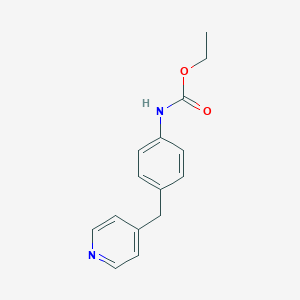
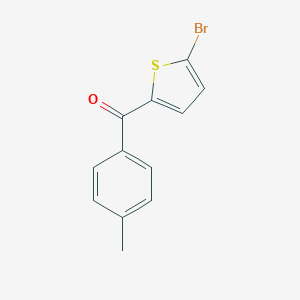
![2-(BENZYLSULFANYL)-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B496679.png)
![2-Ethoxy-5-{[4-(1-pyrrolidinylcarbonyl)anilino]sulfonyl}benzamide](/img/structure/B496680.png)
![2-({5-[(2-oxo-2-phenylethyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-phenylethan-1-one](/img/structure/B496681.png)
![3,4-dimethoxy-N-[3-(methylsulfonyl)phenyl]benzamide](/img/structure/B496682.png)
![N-(2,6-dimethylphenyl)-4-{2-[(methylsulfonyl)amino]ethoxy}benzenesulfonamide](/img/structure/B496684.png)
